molecular formula C22H28N2O3 B5644676 (3R*,4S*)-1-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}-4-(5-methyl-2-furyl)pyrrolidin-3-amine

(3R*,4S*)-1-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}-4-(5-methyl-2-furyl)pyrrolidin-3-amine

Cat. No. B5644676
M. Wt: 368.5 g/mol
InChI Key: CLLJIOXANBYPOT-OALUTQOASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is part of a class of non-aromatic heterocyclic compounds, recognized for their presence in many natural products and biologically active molecules. Its structure allows for the introduction of various substituents, significantly impacting its biological activity and making it a subject of interest for the synthesis of new medicinal molecules (Rubtsova et al., 2020).

Synthesis Analysis

The synthesis involves reactions that introduce various substituents at critical positions of the pyrrolidin-3-amine framework, enhancing its potential for medicinal applications. For instance, 1,3-dipolar cycloaddition reactions have been used to synthesize related structures, demonstrating the versatility and reactivity of this compound's core structure (Kotian et al., 2005).

Molecular Structure Analysis

The molecular structure of related pyrrolidin-3-amine derivatives has been elucidated through X-ray crystallography, providing insights into their configuration and spatial arrangement. These studies confirm the presence of characteristic structural features, such as specific substituent positions and configurations that influence the compound's chemical behavior and interactions (Moustafa & Girgis, 2007).

Chemical Reactions and Properties

Chemical reactions involving the compound typically explore its reactivity with various reagents, leading to the formation of diverse derivatives. These reactions include cycloadditions, substitutions, and transformations that significantly alter its chemical properties and potential applications. The compound's ability to undergo specific reactions, such as the synthesis of pyrrolidines through 1,3-dipolar cycloadditions, highlights its reactivity and utility in creating biologically relevant molecules (Udry et al., 2014).

properties

IUPAC Name

[(3R,4S)-3-amino-4-(5-methylfuran-2-yl)pyrrolidin-1-yl]-[1-(4-methoxyphenyl)cyclopentyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3/c1-15-5-10-20(27-15)18-13-24(14-19(18)23)21(25)22(11-3-4-12-22)16-6-8-17(26-2)9-7-16/h5-10,18-19H,3-4,11-14,23H2,1-2H3/t18-,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLLJIOXANBYPOT-OALUTQOASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2CN(CC2N)C(=O)C3(CCCC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)[C@H]2CN(C[C@@H]2N)C(=O)C3(CCCC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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